Cibinetide

Overview

Description

Cibinetide, also known as ARA290, is a synthetic peptide that has been gaining attention in the medical and scientific communities for its potential therapeutic applications . It is a non-erythropoietic analogue of Erythropoietin (EPO) that specifically binds to the heteromeric receptor composed of EPO receptor (EPOR) and CD131, conferring tissue protection .

Synthesis Analysis

Cibinetide is a synthetic oligo-peptide rationally designed to selectively activate the Innate Repair Receptor (IRR) .Molecular Structure Analysis

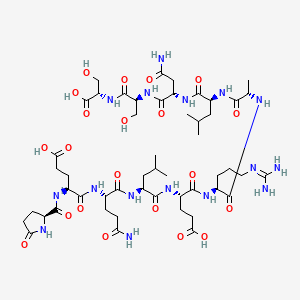

Cibinetide is an 11-amino acid, linear peptide . It is entirely derived from the helix beta domain of erythropoietin (EPO), a glycoprotein hormone naturally produced by the peritubular cells of the kidney .Chemical Reactions Analysis

Cibinetide has been shown to have a significant impact on tissue mineral density (TMD) in both cortical and trabecular bone . It also has the potential to lower chronic inflammation, which could have wide-ranging benefits for health and disease management .Physical And Chemical Properties Analysis

Cibinetide has a molecular weight of 1257.31 and a chemical formula of C51H84N16O21 . It is administered through intravenous and subcutaneous routes of administration .Scientific Research Applications

Treatment of Diabetic Macular Edema (DME)

A Phase 2 trial indicated that cibinetide was safe and showed potential improvements in National Eye Institute Visual Function Questionnaire scores, central retinal thickness, tear production, diabetic control, and albuminuria in some participants with DME (Lois et al., 2020).

Enhancement of Islet Allograft Function

In the context of pancreatic islet transplantation, cibinetide demonstrated protective and anti-inflammatory properties, improving transplant efficacy and significantly delaying allograft rejection in an allogeneic mouse model (Yao et al., 2020).

Treatment of Sarcoidosis-Associated Small Nerve Fiber Loss and Neuropathic Pain

A phase 2b trial showed that cibinetide significantly increased small nerve fiber abundance in the cornea and skin, suggesting a disease-modifying effect (Culver et al., 2017).

Amelioration of Experimental Colitis

Cibinetide was found to reduce severe inflammation and mortality in mice with experimental colitis, hinting at its potential as a therapeutic for inflammatory bowel disease (Nairz et al., 2017).

Protection of Human Islets in Stressful Environments

Cibinetide maintained human islet ATP levels, reduced caspase activity, and improved engraftment in a mouse model of human islet transplantation, indicating its potential in clinical pancreatic islet transplantation (Yao et al., 2021).

Improvement of Diabetic Wound Healing

In a mouse model of genetic diabetes, cibinetide administration resulted in significant improvements in various markers of wound healing, suggesting its usefulness in treating diabetes-associated wounds (Bitto et al., 2018).

Increased Bone Mineral Density

Cibinetide treatment significantly increased both cortical and trabecular bone mineral density in mice, presenting it as a potential treatment for bone loss associated with EPO treatment (Awida et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

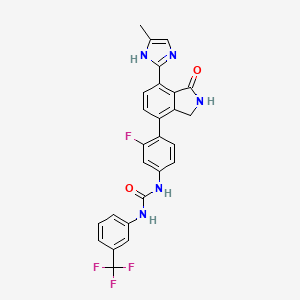

IUPAC Name |

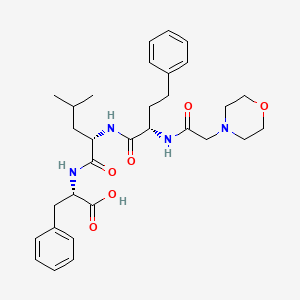

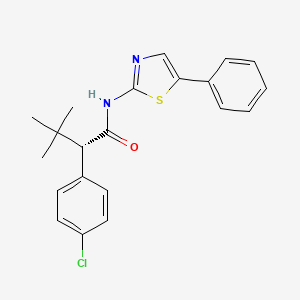

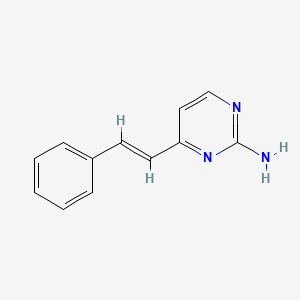

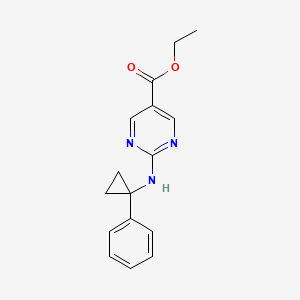

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTIQQBMSJTRBR-WYKNNRPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84N16O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cibinetide | |

CAS RN |

1208243-50-8 | |

| Record name | Cibinetide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208243508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibinetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIBINETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W5677JKDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)